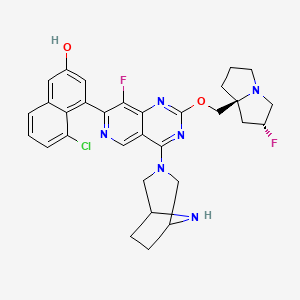
KRAS G12D inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 5 is a small molecule designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, particularly pancreatic cancer. This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell growth and proliferation. This compound aims to inhibit this aberrant signaling pathway, thereby providing a potential therapeutic option for cancers driven by the KRAS G12D mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final this compound compound. These intermediates may include various substituted aromatic rings, amides, and heterocycles .
Scientific Research Applications
KRAS G12D inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery programs .
Mechanism of Action
KRAS G12D inhibitor 5 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
KRAS G12D inhibitor 5 is compared with other similar compounds, such as:
MRTX1133: Another potent KRAS G12D inhibitor that binds to both the inactive and active states of KRAS G12D.
Q2a Compound: A quinazoline-based derivative that specifically inhibits the growth of KRAS G12D mutant cells.
TH-Z835: A representative inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the KRAS G12D mutation, as well as its ability to disrupt multiple downstream signaling pathways, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C31H31ClF2N6O2 |
|---|---|
Molecular Weight |
593.1 g/mol |
IUPAC Name |
5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1 |
InChI Key |
MREIKMRVSAOCHR-RMIANRRMSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
Canonical SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















